molecular formula C30H42O4 B1677088 Ochraceolide C CAS No. 138913-63-0

Ochraceolide C

Cat. No. B1677088
M. Wt: 466.7 g/mol
InChI Key: BZYBPXXQSABSLD-RCUGQCPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ochraceolide C is a compound isolated from Kokoona ochracea stem bark . It has a chemical formula of C30H42O4, an exact mass of 466.31, and a molecular weight of 466.662 . The elemental analysis shows that it contains Carbon (77.21%), Hydrogen (9.07%), and Oxygen (13.71%) .


Molecular Structure Analysis

The molecular structure of Ochraceolide C is complex. Its IUPAC name is 3,6-Dioxolup-20 (29)-en-30,21alpha-olide . The InChi Key is BZYBPXXQSABSLD-RCUGQCPPSA-N . More detailed structural analysis would require advanced techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

Ochraceolide C is a solid powder . It is soluble in DMSO . More specific physical and chemical properties such as melting point, boiling point, and specific gravity are not provided in the available resources .

Safety And Hazards

While specific safety data for Ochraceolide C is not available, it’s important to handle all chemical substances with care. Proper personal protective equipment should be used, and exposure should be minimized .

properties

CAS RN

138913-63-0

Product Name

Ochraceolide C

Molecular Formula

C30H42O4

Molecular Weight

466.7 g/mol

IUPAC Name

(1R,2R,5R,10R,11R,14R,15S,16R,22S)-1,2,6,6,10,22-hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione

InChI

InChI=1S/C30H42O4/c1-16-22-19(34-25(16)33)15-27(4)12-13-29(6)17(23(22)27)8-9-20-28(5)11-10-21(32)26(2,3)24(28)18(31)14-30(20,29)7/h17,19-20,22-24H,1,8-15H2,2-7H3/t17-,19?,20-,22-,23+,24+,27+,28-,29-,30-/m1/s1

InChI Key

BZYBPXXQSABSLD-RCUGQCPPSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H]([C@H]1[C@H]4C(C2)OC(=O)C4=C)CC[C@H]5[C@]3(CC(=O)[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C

SMILES

CC1(C2C(=O)CC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C

Canonical SMILES

CC1(C2C(=O)CC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3,6-dioxolup-20(29)-en-30,21alpha-olide
ochraceolide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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